2,3-Bis(4-chlorophenyl)quinoxaline
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Overview
Description
2,3-Bis(4-chlorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and industrial chemistry. The compound features two 4-chlorophenyl groups attached to the quinoxaline core, making it a unique and valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-chlorophenyl)quinoxaline typically involves the condensation of 4-chlorobenzil with o-phenylenediamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions. The reaction yields the desired quinoxaline derivative after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-chlorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
2,3-Bis(4-chlorophenyl)quinoxaline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-Bis(4-chlorophenyl)quinoxaline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The pathways involved include the inhibition of key enzymes and signaling pathways essential for cell survival .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: Similar structure but without the chlorine atoms.
2,3-Bis(phenylamino)quinoxaline: Known for its antimalarial activity.
Uniqueness: 2,3-Bis(4-chlorophenyl)quinoxaline is unique due to the presence of chlorine atoms, which enhance its biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2,3-Bis(4-chlorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound, characterized by two 4-chlorophenyl groups attached to a quinoxaline backbone, has garnered interest in medicinal chemistry due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure of this compound allows it to engage in various chemical reactions typical of aromatic compounds. The synthesis often involves condensation reactions between o-phenylenediamines and α-dicarbonyl compounds under specific conditions. For example, one method utilizes 4,4'-dichlorobenzil and 3,4-diaminobenzoic acid under acidic conditions, yielding the compound in moderate to high yields (66-79%) .
Anticancer Properties
Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported that quinoxaline derivatives can induce apoptosis in tumor cells by interfering with cellular signaling pathways .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
Tetrazolo[1,5-a]quinoxaline derivatives | Various tumor lines | <10 | Cell cycle disruption |
Doxorubicin | MCF-7 | 0.5 | DNA intercalation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
This compound | E. coli | 32 µg/mL | Disruption of cell wall synthesis |
Quinoxaline derivatives | Staphylococcus aureus | 16 µg/mL | Inhibition of bacterial enzymes |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Interference : The compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes programmed cell death through the activation of intrinsic apoptotic pathways.
- Enzyme Inhibition : The presence of chlorophenyl substituents enhances its interaction with various biological targets.
Case Studies
Recent studies have highlighted the therapeutic potential of quinoxaline derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells and found a significant reduction in cell viability at concentrations as low as 15 µM.
- Antibacterial Efficacy : Another study assessed its antibacterial properties against E. coli and Staphylococcus aureus, reporting MIC values indicating effective inhibition at relatively low concentrations.
Properties
CAS No. |
138476-26-3 |
---|---|
Molecular Formula |
C20H12Cl2N2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2,3-bis(4-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |
InChI Key |
YRIYQYFTIPWTDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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